molecular formula C9H12 B14428985 5,5'-Spirobi[bicyclo[2.1.0]pentane] CAS No. 82482-48-2

5,5'-Spirobi[bicyclo[2.1.0]pentane]

Cat. No.: B14428985
CAS No.: 82482-48-2
M. Wt: 120.19 g/mol
InChI Key: ZQVXYAFHWJPBDL-UHFFFAOYSA-N
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Description

5,5’-Spirobi[bicyclo[2.1.0]pentane] is a unique and intriguing compound in the realm of organic chemistry. It is characterized by its spirocyclic structure, where two bicyclo[2.1.0]pentane units are connected through a single spiro carbon atom. This compound is notable for its high strain energy due to the presence of multiple small rings, making it a subject of interest for researchers studying ring strain and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Spirobi[bicyclo[2.1.0]pentane] typically involves the formation of the bicyclo[2.1.0]pentane units followed by their spirocyclic connection. One common method starts with the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene, which yields bicyclo[2.1.0]pentane . This intermediate can then undergo further reactions to form the spiro compound.

Industrial Production Methods: While industrial production methods for 5,5’-Spirobi[bicyclo[21

Chemical Reactions Analysis

Types of Reactions: 5,5’-Spirobi[bicyclo[2.1.0]pentane] undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a platinum catalyst.

    Substitution: Bromine or iodine in the presence of light or heat.

Major Products:

Scientific Research Applications

5,5’-Spirobi[bicyclo[2.1.0]pentane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Spirobi[bicyclo[2.1.0]pentane] involves its high ring strain, which makes it highly reactive. The compound can undergo thermal rearrangements, such as the conversion to methylenebicyclo[3.2.0]hept-1-enes at elevated temperatures . These rearrangements are initiated by the cleavage of the bridge bond, leading to the formation of reactive intermediates that further react to form stable products.

Comparison with Similar Compounds

Uniqueness: 5,5’-Spirobi[bicyclo[2.1.0]pentane] is unique due to its high ring strain and the presence of two bicyclo[2.1.0]pentane units connected through a spiro carbon. This structure imparts distinct reactivity and stability characteristics, making it a valuable compound for studying the effects of ring strain in organic chemistry.

Properties

CAS No.

82482-48-2

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

5,5'-spirobi[bicyclo[2.1.0]pentane]

InChI

InChI=1S/C9H12/c1-2-6-5(1)9(6)7-3-4-8(7)9/h5-8H,1-4H2

InChI Key

ZQVXYAFHWJPBDL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C23C4C3CC4

Origin of Product

United States

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